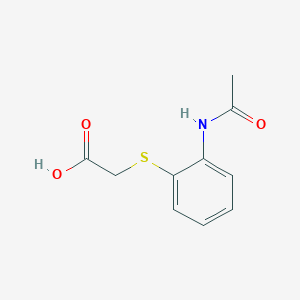

2-(2-acetamidophenyl)sulfanylacetic Acid

説明

2-(2-acetamidophenyl)sulfanylacetic Acid is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.27 g/mol. This compound is widely used in scientific experiments due to its unique physical and chemical properties. It is primarily used for research purposes and is not intended for human or veterinary use.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidophenyl)sulfanylacetic Acid typically involves the reaction of 2-acetamidophenylthiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

化学反応の分析

Types of Reactions

2-(2-acetamidophenyl)sulfanylacetic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Compounds with different functional groups replacing the acetamido group.

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for further modifications through oxidation, reduction, or substitution reactions.

- Synthetic Versatility : It can participate in various chemical transformations, leading to derivatives that may exhibit enhanced properties or novel functionalities.

Biological Applications

- Biochemical Interactions : Research indicates that 2-(2-acetamidophenyl)sulfanylacetic acid interacts with specific enzymes and proteins, potentially influencing metabolic pathways. These interactions may result in enzyme inhibition or activation, thereby affecting cellular metabolism and signaling pathways.

- Cellular Effects : The compound has been observed to modulate cell signaling and gene expression, impacting processes such as proliferation and apoptosis in different cell types.

Medical Applications

- Therapeutic Potential : Ongoing studies are exploring its potential as a therapeutic agent. Preliminary investigations suggest that it may have applications in treating conditions related to inflammation or metabolic disorders due to its biochemical activity .

- Drug Development : The compound's unique properties make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Industrial Applications

- Material Science : In industrial contexts, this compound is being researched for its potential use in developing new materials or chemical processes, particularly those requiring specific chemical reactivity or stability .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with metabolic enzymes involved in the glycolytic pathway. The results indicated that the compound could inhibit key enzymes, leading to altered metabolite levels within treated cells. This suggests potential applications in metabolic engineering or therapeutic interventions for metabolic diseases.

Case Study 2: Cellular Signaling Modulation

Another study focused on the effects of this compound on cancer cell lines. It was found that treatment with varying concentrations of this compound led to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation. These findings highlight its potential role in cancer therapy as an adjunct treatment to conventional therapies .

作用機序

The mechanism of action of 2-(2-acetamidophenyl)sulfanylacetic Acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. This interaction can affect various cellular processes and pathways, making it a valuable tool in biochemical research.

類似化合物との比較

Similar Compounds

- 2-(2-acetamidophenyl)thioacetic Acid

- 2-(2-acetamidophenyl)sulfinylacetic Acid

- 2-(2-acetamidophenyl)sulfonylacetic Acid

Uniqueness

2-(2-acetamidophenyl)sulfanylacetic Acid is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a versatile compound for research in multiple scientific fields.

生物活性

2-(2-Acetamidophenyl)sulfanylacetic acid, a compound derived from the class of n-acyl-alpha amino acids, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by data tables and case studies.

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 225.27 g/mol

- Structure : The compound features an acetamido group attached to a phenyl ring and a sulfanylacetic acid moiety.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins involved in metabolic pathways. It can modulate enzyme activity, influencing cellular processes such as signal transduction and gene expression.

Target Enzymes

- Enzymes Involved : The compound has been observed to interact with enzymes that regulate metabolic pathways, potentially acting as an inhibitor or activator.

- Binding Interactions : It binds to specific biomolecules, affecting their function and altering metabolic flux within cells.

Antimicrobial Activity

Research indicates that similar compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |

| Candida albicans | 0.40 μg/mL | 0.45 μg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cell lines. The results indicate that at lower concentrations, it exhibits minimal toxicity, while higher doses may lead to adverse effects.

| Cell Line | IC50 (μM) | Toxicity Level |

|---|---|---|

| Human Keratinocytes | >60 | Non-toxic |

| HepG2 Liver Cells | 45 | Moderate toxicity |

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against biofilm formation in Staphylococcus aureus. The compound demonstrated significant inhibition of biofilm development compared to standard antibiotics like Ciprofloxacin .

- Inflammatory Response : Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these compounds could reduce levels of pro-inflammatory mediators such as NF-κB in stimulated keratinocytes, indicating potential therapeutic applications in inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability characteristics due to its solid form and moderate molecular weight. Its stability under various environmental conditions enhances its potential for therapeutic use.

特性

IUPAC Name |

2-(2-acetamidophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBUZEDLPGRPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406390 | |

| Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-17-1 | |

| Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。